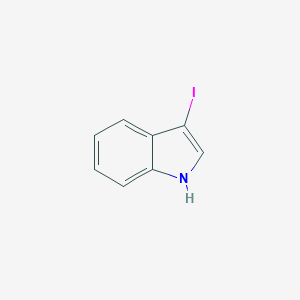

3-iodo-1H-indole

概要

説明

“3-iodo-1H-indole” is a chemical compound with the molecular formula C8H6IN . It is an indole derivative, which are biologically important chemicals present in microorganisms, plants, and animals . Indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation .

Synthesis Analysis

The synthesis of indole derivatives like “3-iodo-1H-indole” often involves processes such as Sonogashira coupling and electrophilic cyclization reactions . These compounds can be key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

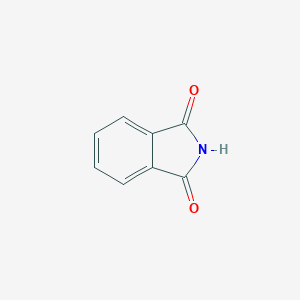

Molecular Structure Analysis

The molecular structure of “3-iodo-1H-indole” is characterized by a heteroaromatic ring system of high electroreactivity . The compound’s functional residues determine to a great extent the reactivity, potency, and efficiency of radical scavenging activity .

Chemical Reactions Analysis

Indole derivatives like “3-iodo-1H-indole” are known to undergo various chemical reactions. For instance, their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions . These reactions are often exploited in the synthesis of many biologically active compounds .

Physical And Chemical Properties Analysis

“3-iodo-1H-indole” has a molecular weight of 243.04 g/mol . Its exact mass and monoisotopic mass are 242.95450 g/mol . The compound has a topological polar surface area of 15.8 Ų .

科学的研究の応用

Anode Catalyst in Fuel Cells

3-Iodo-1H-indole derivatives have been synthesized and evaluated for their performance as anode catalysts in fuel cells. Specifically, these compounds have shown promise in the glucose electrooxidation process, which is a critical reaction in direct glucose fuel cells (DGFCs). The electrocatalytic behavior of these derivatives has been characterized using various techniques, including cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronoamperometry (CA). One derivative, in particular, exhibited significant specific activity and long-term stability, making it a potential metal-free catalyst for glucose electrooxidation .

Synthesis of Heterocyclic Compounds

Indoles, including 3-iodo-1H-indole, are key nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds. Their versatility makes them essential in creating biologically active molecules and pharmaceuticals. The reactivity of the iodine substituent allows for further functionalization, leading to a wide range of heterocyclic structures .

Biological Activity in Pharma Applications

The indole core is prevalent in compounds with significant biological activities. Derivatives of 3-iodo-1H-indole have been explored for their therapeutic potential in treating various diseases. These compounds have been studied for their efficacy against cancer cells, microbes, and other disorders, highlighting the indole ring’s importance in medicinal chemistry .

Anti-inflammatory and Analgesic Properties

Some indole derivatives exhibit anti-inflammatory and analgesic activities. Research has identified specific 3-iodo-1H-indole compounds that show promising results in comparison to established drugs like indomethacin and celecoxib. These findings suggest potential applications in developing new pain management and anti-inflammatory therapies .

作用機序

Target of Action

3-Iodo-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and have shown high-affinity binding to multiple receptors . .

Mode of Action

These interactions often result in changes at the molecular and cellular levels, contributing to their biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A

Safety and Hazards

When handling “3-iodo-1H-indole”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

将来の方向性

The future directions for “3-iodo-1H-indole” could involve further exploration of its synthesis methods and potential applications. For instance, it could be used as an anode catalyst for direct glucose fuel cells . Additionally, its antioxidant properties could be further studied for potential therapeutic applications .

特性

IUPAC Name |

3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVDXLYJTMHMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458781 | |

| Record name | 3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-indole | |

CAS RN |

26340-47-6 | |

| Record name | 3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

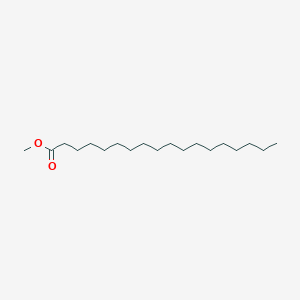

Feasible Synthetic Routes

Q & A

Q1: What makes 3-iodo-1H-indole a valuable building block in organic synthesis?

A1: 3-Iodo-1H-indole serves as a crucial starting material for synthesizing diverse indole derivatives, a ubiquitous structural motif in natural products and pharmaceuticals. Its value stems from the reactivity of the iodine atom at the 3-position, which readily participates in various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings []. These reactions enable the introduction of diverse substituents at the 3-position, offering a powerful tool for constructing complex indole-based molecules.

Q2: Can you provide an example of how 3-iodo-1H-indole is used to synthesize a specific class of compounds?

A2: Certainly! One notable example is the synthesis of β-carbolines [, ]. Researchers have successfully synthesized β-carbolines, a significant class of nitrogen-containing heterocycles, from 2-acyl-1-benzenesulfonyl-3-iodo-1H-indoles. The process involves a palladium-catalyzed coupling reaction with alkynes, followed by a 6-endo-dig cycloamination reaction, efficiently yielding the desired β-carbolines [].

Q3: How does the presence of other substituents on the indole ring affect the reactivity of 3-iodo-1H-indole?

A3: Research indicates that substituents on the indole ring, particularly at the 2-position, can significantly influence the reactivity of 3-iodo-1H-indole in cross-coupling reactions []. For instance, the presence of a nitrile group at the 2-position, as in 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles, allows for the synthesis of highly functionalized 1H-indole-2-carbonitriles through various cross-coupling reactions []. These reactions showcase how manipulating substituents on the indole core can fine-tune the reactivity of 3-iodo-1H-indole, leading to the preparation of a wider range of substituted indole derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)